Product packaging for Cabotegravir O-β-D-Glucuronide-d3(Cat. No.:)

Cabotegravir O-β-D-Glucuronide-d3

Cat. No.: B1157118
M. Wt: 584.49
Attention: For research use only. Not for human or veterinary use.
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Description

Cabotegravir O-β-D-Glucuronide-d3 is a high-purity, deuterium-labeled isotope standard of a major glucuronide metabolite of Cabotegravir, an integrase strand transfer inhibitor (INSTI) used in the treatment and prevention of HIV . This compound is specifically designed for use in analytical research and development, serving as a critical reference standard for quantitative bioanalysis using techniques such as HPLC and LC-MS . Its primary application lies in supporting method development, method validation (AMV), and Quality Control (QC) during the commercial production and regulatory submission (e.g., ANDA) of pharmaceutical products . The deuterated structure (C₂₅H₂₂D₃F₂N₃O₁₁) provides distinct analytical advantages, enabling precise and reliable quantification of the glucuronide metabolite in complex biological matrices . The glucuronide conjugation is a key metabolic pathway for the parent drug, Cabotegravir, primarily mediated by the UGT1A1 enzyme, and the metabolite is a significant component excreted in urine . By utilizing this authenticated reference standard, researchers can ensure data accuracy and consistency in pharmacokinetic studies, metabolic profiling, and stability testing. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₂₅H₂₂D₃F₂N₃O₁₁

Molecular Weight

584.49

Synonyms

Cabotegravir Glucuronide-d3

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for Cabotegravir O β D Glucuronide D3

Chemical Synthesis Approaches for Stable Isotope-Labeled Glucuronides

The chemical synthesis of stable isotope-labeled glucuronides like Cabotegravir (B606451) O-β-D-Glucuronide-d3 presents unique challenges. These methods often involve multi-step processes and require careful control of reaction conditions to achieve the desired product with high purity and isotopic enrichment.

Design Considerations for Deuterium (B1214612) Placement in Cabotegravir O-β-D-Glucuronide-d3 to Ensure Label Stability

The strategic placement of deuterium atoms within a molecule is paramount to ensure the stability of the isotopic label. nih.gov This is particularly important for drug metabolites used as internal standards in mass spectrometry-based assays. The primary goal is to introduce the label at a position that is not susceptible to metabolic or chemical cleavage, a phenomenon known as the kinetic isotope effect. youtube.com

For this compound, placing the three deuterium atoms on the methoxy (B1213986) group of the glucuronide moiety is a common strategy. This position is generally metabolically stable and less likely to undergo exchange with protons from the surrounding environment. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. youtube.com This increased stability ensures that the mass difference between the labeled and unlabeled compound is maintained throughout analytical procedures, leading to accurate quantification. nih.gov

Key Design Considerations for Deuterium Placement:

ConsiderationRationale
Metabolic Stability The label should be placed at a site not prone to enzymatic cleavage to avoid loss of the isotope. hyphadiscovery.com
Chemical Stability The deuterium atoms should not be susceptible to exchange with protons under various pH and solvent conditions.
Synthetic Accessibility The position of the label should be synthetically achievable without overly complex or low-yielding reactions.
Mass Shift The introduction of deuterium should result in a sufficient mass shift (typically ≥ 3 amu) to differentiate it from the unlabeled analyte in mass spectrometry.

Precursor Compounds and Reaction Pathways for Glucuronide Conjugation Synthesis

The chemical synthesis of this compound typically involves the coupling of a protected and activated glucuronic acid donor with the Cabotegravir aglycone. A common method for forming the glucuronide bond is the Koenigs-Knorr reaction or its modifications. nih.gov

The synthesis can be conceptually broken down into the following key steps:

Synthesis of the Deuterated Glucuronic Acid Donor: This often starts with a commercially available protected glucal, which is then deuterated. For instance, a deuterated methylating agent like iodomethane-d3 (B117434) can be used to introduce the -OCD3 group. nih.gov The glucuronic acid is typically protected with groups like acetates or benzoates to prevent unwanted side reactions. The anomeric position is activated, often as a bromide or trichloroacetimidate (B1259523), to facilitate the coupling reaction.

Preparation of the Cabotegravir Aglycone: The parent drug, Cabotegravir, serves as the aglycone. nih.gov Its phenolic hydroxyl group is the site of glucuronidation.

Glucuronidation (Coupling) Reaction: The activated deuterated glucuronic acid donor is reacted with Cabotegravir in the presence of a promoter, such as a silver or mercury salt for the Koenigs-Knorr reaction, or an acid catalyst for the trichloroacetimidate method. This step forms the O-glycosidic bond.

Deprotection: Following the coupling, the protecting groups on the glucuronic acid moiety are removed to yield the final product, this compound.

A representative, though not specific to Cabotegravir, reaction scheme for glucuronide synthesis is the coupling of an aglycone with a protected glucuronate donor. nih.gov

Biotransformation-Based Bio-generation of Stable Isotope-Labeled Glucuronides

An alternative to chemical synthesis is the use of biological systems to produce the desired labeled metabolite. Biotransformation leverages the enzymatic machinery of microorganisms or mammalian-derived systems to carry out specific reactions, often with high regio- and stereoselectivity. nih.govnih.gov

In Vitro Enzymatic Methods for Deuterated Glucuronide Production

In vitro enzymatic methods offer a more controlled environment for the production of deuterated glucuronides. nih.gov These methods typically utilize liver microsomes or S9 fractions, which contain the necessary UDP-glucuronosyltransferase (UGT) enzymes responsible for glucuronidation in vivo. nih.gov Recombinant UGT enzymes can also be employed for more specific transformations. hyphadiscovery.com

The general procedure involves incubating the deuterated precursor of Cabotegravir with the enzyme preparation in the presence of the co-factor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA).

Components of a Typical In Vitro Enzymatic Reaction:

ComponentFunction
Deuterated Cabotegravir Precursor The substrate to be glucuronidated.
Liver Microsomes/S9 Fraction or Recombinant UGTs Source of the UGT enzymes. nih.gov
UDP-glucuronic acid (UDPGA) The activated form of glucuronic acid that is transferred to the substrate.
Buffer Maintains optimal pH for enzyme activity.
Cofactors (e.g., MgCl2) May be required for optimal enzyme function.

This method can be particularly advantageous when chemical synthesis is challenging due to the complexity of the molecule or the presence of sensitive functional groups. hyphadiscovery.com

Isolation and Purification Techniques for Bio-generated this compound

Following biotransformation, the desired deuterated glucuronide must be isolated from the complex reaction mixture, which contains residual substrate, enzymes, and other byproducts. A multi-step purification process is typically required to obtain the compound with high purity.

Commonly employed techniques include:

Solid-Phase Extraction (SPE): This is often the first step to remove salts and other highly polar or nonpolar impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating the target glucuronide from the parent drug and other metabolites based on differences in polarity.

Lyophilization: After purification, the final product is often lyophilized (freeze-dried) to obtain a stable, solid powder.

The purity of the final product is typically assessed by analytical HPLC and its identity confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. hyphadiscovery.com

Metabolic Pathways and Enzyme Kinetics of Cabotegravir Glucuronidation

Uridine (B1682114) Diphosphate Glucuronosyltransferase (UGT) Isoforms Involved in Cabotegravir (B606451) Glucuronidation

UGT1A1 is the predominant enzyme involved in the metabolism of cabotegravir. nih.govresearchgate.net Reaction phenotyping studies have quantified its contribution, suggesting that UGT1A1 is responsible for approximately 67% of the drug's glucuronidation. nih.gov This enzyme is highly expressed in the liver, which is the primary site of cabotegravir metabolism. nih.govdrugbank.com

The critical role of UGT1A1 is further highlighted by pharmacogenetic studies. Individuals with genetic polymorphisms that lead to reduced UGT1A1 function (such as UGT1A16 or UGT1A128 alleles) exhibit significantly increased plasma concentrations of cabotegravir. oup.comnih.govresearchgate.net For instance, individuals with genetically predicted low UGT1A1 activity showed a 1.41-fold increase in the area under the concentration-time curve (AUC) for oral cabotegravir compared to those with normal enzyme function. oup.comnih.gov This direct relationship between UGT1A1 genotype and cabotegravir exposure confirms the enzyme's primary role in the drug's clearance. nih.govresearchgate.net

UGT1A9 serves as the second major pathway for cabotegravir glucuronidation, accounting for an estimated 33% of its metabolism. nih.gov While sometimes referred to as a minor pathway relative to UGT1A1, its contribution is substantial. nih.govoup.com UGT1A9 is expressed in the liver but is found in significantly higher concentrations in the kidneys, suggesting a role for renal metabolism in cabotegravir clearance. nih.govnih.gov Studies using recombinant UGT enzymes have demonstrated that both UGT1A1 and UGT1A9 catalyze the glucuronidation of cabotegravir at the highest rates among the tested isoforms. nih.gov Functional variations in the UGT1A9 gene are also known, although their clinical impact on cabotegravir pharmacokinetics is considered less significant than that of UGT1A1 variants. oup.com

Studies using microsomal preparations from various human tissues have been instrumental in characterizing the efficiency of cabotegravir glucuronidation. These in vitro experiments compare the metabolic activity in human liver microsomes (HLMs), human kidney microsomes (HKMs), and human intestinal microsomes (HIMs). nih.gov

The following table summarizes the kinetic parameters for cabotegravir glucuronidation in different microsomal preparations.

Tissue MicrosomeVmax (pmol/min/mg)Km (µM)Intrinsic Clearance (Clint) (µL/min/mg)
Liver (HLM)1010 ± 120560 ± 801.8 ± 0.1
Kidney (HKM)400 ± 50167 ± 332.4 ± 0.2
Intestine (HIM)>6000 (unreliable)>6000 (unreliable)Not Determined

Data sourced from a mechanistic assessment of integrase strand transfer inhibitors. nih.gov Note: Saturation was not achieved in HIMs, making Vmax and Km estimates unreliable.

Enzymatic Activity and Reaction Mechanisms of Glucuronidation

Glucuronidation is a phase II metabolic reaction that involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine 5'-diphospho-glucuronic acid (UDPGA), to the cabotegravir molecule. nih.gov This reaction is catalyzed by UGT enzymes located within the endoplasmic reticulum of cells, primarily in the liver. nih.govdrugbank.com The addition of the highly polar glucuronic acid group dramatically increases the water solubility of cabotegravir, transforming it into Cabotegravir O-β-D-glucuronide. nih.gov This increased polarity prevents the metabolite from readily crossing back into cells and facilitates its elimination from the body, primarily through bile and urine. drugbank.com The glucuronide metabolite formed in the liver can be excreted into bile via the MRP2 transporter or into sinusoidal blood via MRP3 and MRP4 transporters, after which it is rapidly cleared by the kidneys. drugbank.com

Substrate Specificity and Affinity of UGTs for Cabotegravir

UGT enzymes exhibit broad but overlapping substrate specificities. nih.govnih.gov UGT1A1 and UGT1A9 are responsible for the glucuronidation of a wide range of compounds, including other HIV integrase inhibitors like dolutegravir (B560016) and raltegravir. nih.gov

Kinetic studies indicate that cabotegravir is a relatively low-affinity substrate for UGT enzymes. nih.gov This is demonstrated by the high Michaelis-Menten constant (Km) values observed in in vitro microsomal studies, which ranged from 167 µM in kidney microsomes to 560 µM in liver microsomes. nih.gov These values are considerably higher than those for dolutegravir (32-96 µM), suggesting that UGTs have a lower affinity for cabotegravir. nih.gov This characteristic implies that the metabolic pathway is a low-affinity, high-capacity system, which is a common feature for UGT-mediated elimination routes. nih.gov

The following table presents the kinetic parameters for cabotegravir glucuronidation by recombinant UGT1A1 and UGT1A9, further detailing their specific affinities.

Recombinant UGT IsoformKm (µM)
rUGT1A155
rUGT1A9163

Data sourced from studies using HEK cells expressing recombinant UGT isoforms. nih.gov

These findings from recombinant systems and tissue microsomes collectively define the enzymatic basis for the formation of Cabotegravir O-β-D-glucuronide, underscoring the central roles of UGT1A1 and UGT1A9 in the drug's metabolic clearance.

Disposition and Transport Mechanisms of Cabotegravir Glucuronide Metabolites

Role of Efflux Transporters in Glucuronide Excretion

The movement of Cabotegravir-G out of hepatocytes is not a passive process but is mediated by specific efflux transporter proteins located on the hepatocyte membranes.

The excretion of Cabotegravir-G from the hepatocyte into the bile is specifically mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2. researchgate.net MRP2 is an efflux transporter located on the canalicular (apical) membrane of the hepatocyte, which actively pumps substrates, including many glucuronide conjugates, into the bile for elimination. researchgate.netsolvobiotech.comnih.gov Studies have confirmed that other transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are not involved in the biliary excretion of Cabotegravir-G. researchgate.net

Simultaneously with biliary excretion, Cabotegravir-G is transported back into the sinusoidal blood from the hepatocyte across the basolateral membrane. This process is handled by two other members of the MRP family: MRP3 (ABCC3) and MRP4 (ABCC4). researchgate.net Research has quantified the relative contribution of these two transporters, showing that MRP3 is the primary mediator of this basolateral efflux, with a fractional transport (Ft) of 0.81, while MRP4 plays a smaller, yet significant, role with an Ft of 0.19. researchgate.net This basolateral excretion allows the metabolite to enter systemic circulation for subsequent renal clearance. researchgate.net

Table 1: Hepatic Efflux Transporters for Cabotegravir (B606451) Glucuronide

Transporter Membrane Location Function Fractional Transport (Ft)
MRP2 Canalicular (Bile Duct Side) Biliary Excretion -
MRP3 Basolateral (Blood Side) Basolateral Excretion 0.81 researchgate.net

| MRP4 | Basolateral (Blood Side) | Basolateral Excretion | 0.19 researchgate.net |

Renal Disposition and Transport of Cabotegravir Glucuronide

Although Cabotegravir-G enters circulation from the liver, its levels in the blood remain remarkably low. researchgate.net This is due to highly efficient clearance by the kidneys. researchgate.netdrugbank.com Approximately 27% of an oral dose of the parent drug is recovered in the urine, almost entirely as the glucuronide metabolite. nih.gov This efficient renal handling involves a two-step process of uptake from the blood into kidney cells, followed by secretion into the urine.

The first step in the renal clearance of circulating Cabotegravir-G is its uptake from the blood into the renal proximal tubule cells. This process is mediated by the Organic Anion Transporter 3 (OAT3), also known as SLC22A8. researchgate.netdrugbank.com OAT3 is located on the basolateral membrane of the proximal tubule cells and is responsible for transporting a wide range of organic anions from the plasma into the cells. nih.gov It has been shown that another related transporter, OAT1, does not transport Cabotegravir-G. researchgate.netdrugbank.com

Once inside the renal proximal tubule cells, Cabotegravir-G is secreted across the apical membrane into the tubular lumen, to be excreted as urine. This final secretory step is mediated by the same transporters involved in hepatic efflux: MRP2 and MRP4. researchgate.netdrugbank.com In the kidney, these transporters are located on the apical (luminal) membrane of the proximal tubule cells. nih.govnih.gov Quantitative proteomics has established the fractional contribution of each transporter to this renal secretion. MRP2 is the major contributor with an Ft of 0.66, while MRP4 accounts for the remaining fraction with an Ft of 0.34. researchgate.netdrugbank.com

Table 2: Renal Transporters for Cabotegravir Glucuronide

Transporter Membrane Location Function Fractional Transport (Ft)
OAT3 Basolateral (Blood Side) Uptake from Blood -
MRP2 Apical (Urine Side) Secretion into Urine 0.66 researchgate.netdrugbank.com

| MRP4 | Apical (Urine Side) | Secretion into Urine | 0.34 researchgate.netdrugbank.com |

Comparative Analysis of Cabotegravir Glucuronide Metabolite Disposition Across Preclinical Species

The disposition of cabotegravir and its metabolites has been investigated in several preclinical species, including mice, rats, and monkeys, to understand its metabolic fate and excretion pathways. A consistent finding across these species and in humans is that the primary metabolic pathway for cabotegravir is glucuronidation, leading to the formation of Cabotegravir O-β-D-glucuronide (referred to as M1). nih.gov This metabolite is the major component found in the urine of all species studied. nih.gov

While the metabolic profile is qualitatively similar across species, the quantitative disposition of the glucuronide metabolite can vary. In humans, following a single oral dose of radiolabeled cabotegravir, approximately 26.8% of the administered dose was recovered in the urine, predominantly as the M1 metabolite. nih.gov Although specific percentages for preclinical species are not always publicly detailed in the same manner as human data, the available information indicates a similar reliance on this clearance pathway.

Studies have shown that after administration of cabotegravir to mice, rats, and monkeys, the parent drug is the main component circulating in the plasma, with the glucuronide metabolite being largely absent from systemic circulation. researchgate.net This is consistent with observations in humans and suggests efficient formation and subsequent excretion of the metabolite. researchgate.net The presence of both cabotegravir and its M1 metabolite has been confirmed in the bile of these species, indicating that biliary excretion is another route of elimination. nih.gov

The consistency of the primary metabolite across different species highlights the central role of UGT1A1 and, to a lesser extent, UGT1A9 enzymes in the metabolism of cabotegravir. nih.gov The disposition of the resulting glucuronide is then managed by various transporter proteins.

Below is a comparative summary of the disposition of the cabotegravir glucuronide metabolite in different species based on available data.

SpeciesPrimary MetaboliteMajor Component in PlasmaMajor Component in UrineDetected in Bile
Mouse Cabotegravir O-β-D-glucuronide (M1) nih.govCabotegravir nih.govCabotegravir O-β-D-glucuronide (M1) nih.govYes nih.gov
Rat Cabotegravir O-β-D-glucuronide (M1) nih.govCabotegravir nih.govCabotegravir O-β-D-glucuronide (M1) nih.govYes nih.gov
Monkey Cabotegravir O-β-D-glucuronide (M1) nih.govCabotegravir nih.govCabotegravir O-β-D-glucuronide (M1) nih.govYes nih.gov
Human Cabotegravir O-β-D-glucuronide (M1) nih.govCabotegravir nih.govCabotegravir O-β-D-glucuronide (M1) nih.govYes nih.gov

Advanced Analytical Methodologies Utilizing Cabotegravir O β D Glucuronide D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS has become the gold standard for the bioanalysis of Cabotegravir (B606451) due to its high sensitivity, specificity, and ability to quantify analytes in complex biological matrices. researchgate.net The use of Cabotegravir O-β-D-Glucuronide-d3 as an internal standard is a critical component of these validated methods.

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is fundamental to a reliable LC-MS/MS assay, ensuring that the analyte of interest is separated from other matrix components to prevent ion suppression or enhancement. For the analysis of Cabotegravir and its glucuronide metabolite, reversed-phase chromatography is commonly employed.

Several studies have optimized chromatographic conditions to achieve efficient separation. A common choice for the stationary phase is a C18 column, known for its hydrophobic retention characteristics suitable for separating moderately polar compounds like Cabotegravir and its metabolites. nih.govresearchgate.netimpactfactor.org For instance, a Waters Acquity UPLC HSS C18 column (50 × 2.1 mm, 1.8 μm) has been successfully used. nih.gov Another study utilized a Phenomenex C18 column (50 × 4.6 mm, 5.0 μm). researchgate.netimpactfactor.org

The mobile phase composition is critical for achieving the desired retention and peak shape. A typical mobile phase consists of an aqueous component and an organic solvent, often with an additive to improve ionization efficiency. Common mobile phases include:

Mobile Phase A: 0.4% formic acid in water and Mobile Phase B: 25 mM ammonium (B1175870) formate (B1220265) in 80% acetonitrile (B52724) and 20% water, run in a gradient elution. nih.gov

An isocratic separation with methanol (B129727) and 0.1% v/v formic acid (85:15 v/v) has also been reported, offering a simpler and faster run time of 3 minutes. impactfactor.org

Another method employed 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.gov

The flow rate and column temperature are also optimized to ensure sharp, symmetrical peaks and reproducible retention times. impactfactor.org For example, one method set the flow rate at 0.80 mL/min and the column temperature at 25.0°C. impactfactor.org These optimized parameters ensure that Cabotegravir, its glucuronide metabolite, and the deuterated internal standard are well-resolved from endogenous matrix components.

Table 1: Examples of Chromatographic Conditions for Cabotegravir Analysis
ParameterCondition 1Condition 2Condition 3
ColumnWaters Acquity UPLC HSS C18 (50 × 2.1 mm, 1.8 µm) nih.govPhenomenex C18 (50 × 4.6 mm, 5.0 µm) researchgate.netimpactfactor.orgHSS T3 column with guard nih.gov
Mobile Phase A0.4% formic acid in water nih.gov0.1% v/v Formic Acid impactfactor.org65% 0.1% formic acid in water nih.gov
Mobile Phase B25 mM ammonium formate in 80% ACN / 20% water nih.govMethanol impactfactor.org35% 0.1% formic acid in acetonitrile nih.gov
Flow RateNot Specified0.8 mL/min impactfactor.org0.5 mL/min nih.gov
Run TimeNot Specified3.0 min impactfactor.org3.0 min nih.gov

Mass Spectrometric Detection Strategies and Ionization Techniques

Mass spectrometry provides the high selectivity and sensitivity required for detecting low concentrations of Cabotegravir and its metabolites in biological samples. Electrospray ionization (ESI) is the most commonly used ionization technique for these compounds, typically operated in positive ion mode (ESI+) to achieve optimal sensitivity. impactfactor.org

The detection is usually performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. impactfactor.org This technique involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion that is formed upon fragmentation. This highly specific transition significantly reduces background noise and increases the certainty of identification.

For Cabotegravir, the precursor to product ion transition is often m/z 406.12 → 142.04. researchgate.net The MS/MS transition for Cabotegravir glucuronide has also been determined through direct infusion into the mass spectrometer. nih.gov The optimization of MS parameters, such as nebulizer pressure, drying gas flow rate, and gas temperatures, is crucial for maximizing the signal response for both the analyte and its internal standard. impactfactor.org

Table 2: Mass Spectrometric Parameters for Cabotegravir Analysis
AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
CabotegravirPositive ESI406.12142.04 researchgate.net
Cabotegravir GlucuronidePositive ESITransition assessed via direct infusion nih.gov

Application of Deuterium (B1214612) Labeling for Internal Standard Quantification

The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred method for quantification in LC-MS/MS bioanalysis. This compound serves this purpose for the analysis of Cabotegravir's primary metabolite, Cabotegravir O-β-D-glucuronide. The "d3" indicates that three hydrogen atoms in the molecule have been replaced with deuterium atoms.

The ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, including extraction recovery, and ionization efficiency. impactfactor.org Because a deuterated standard is chemically almost identical to the analyte, it compensates for variations that can occur during sample preparation and analysis, such as extraction losses and matrix-induced ion suppression or enhancement. mdpi.com This leads to a more accurate and precise quantification.

In practice, a known amount of the deuterated internal standard, such as [¹³C, ²H₅]-cabotegravir or this compound, is added to the biological sample before processing. nih.gov The analyte concentration is then determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is compared to a calibration curve generated from samples with known concentrations of the analyte and a constant concentration of the internal standard. This approach corrects for variability throughout the analytical process, from extraction to detection. mdpi.com

Method Development and Validation for Bioanalytical Assays

For a bioanalytical method to be used in support of clinical or preclinical studies, it must undergo rigorous validation to demonstrate its reliability, as per guidelines from regulatory agencies like the FDA and EMA. researchgate.net

Specificity and Selectivity in Complex Biological Matrices

Specificity and selectivity are measures of the assay's ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and endogenous matrix components. researchgate.net For Cabotegravir assays, this involves analyzing blank biological matrix (e.g., plasma) from multiple sources to ensure that no endogenous components interfere with the detection of Cabotegravir or its internal standard at their respective retention times.

In the development of a multiplex assay for several antiretrovirals, including Cabotegravir, the selectivity regarding its glucuronide metabolite was specifically evaluated. nih.gov This was done by injecting a plasma sample containing both Cabotegravir and Cabotegravir glucuronide to ensure no cross-interference. nih.gov The lack of significant matrix effects is a key validation parameter, with studies showing negligible effects for Cabotegravir in dried blood spots, for example. nih.gov

Accuracy and Precision in Quantitative Analysis

Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter or reproducibility between a series of measurements. Both are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. researchgate.net

Validated methods for Cabotegravir have demonstrated excellent accuracy and precision. For example, one study reported intra- and inter-assay precision and accuracy for Cabotegravir in dried blood spots to be within 4.70% to 10.8% and 0.674% to 11.5%, respectively, which are well within the recommended regulatory thresholds. nih.gov Another multiplex assay showed trueness (a measure of accuracy) between 94.7% and 107.5%, and precision (repeatability and intermediate precision) ranging from 2.6% to 11.2%. nih.gov These results confirm the reliability of the methods for the quantitative analysis of Cabotegravir in biological samples.

Table 3: Accuracy and Precision Data from a Validated Cabotegravir Assay
ParameterCabotegravirReference
Trueness / Accuracy94.7% - 107.5% nih.gov
Repeatability (Intra-assay Precision)2.6% - 11% nih.gov
Intermediate Precision (Inter-assay)3.0% - 11.2% nih.gov
Linearity Range30 - 9000 ng/mL nih.gov

Linearity and Dynamic Range Determination

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), establishing linearity and dynamic range is a fundamental validation parameter. This process demonstrates that the instrumental response is proportional to the concentration of the analyte over a specified range. This compound, as a SIL-IS, is essential for this process. It is added at a constant, known concentration to all calibration standards, quality control samples, and study samples. The analytical response is determined by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. This ratiometric approach corrects for variability in sample preparation and instrument response, ensuring high precision and accuracy.

While the linearity is established for the non-labeled analyte (e.g., cabotegravir or its glucuronide metabolite), the use of a SIL-IS like this compound is the gold standard for such determinations. Numerous studies have validated methods for quantifying cabotegravir in various biological matrices, demonstrating excellent linearity over wide concentration ranges.

Table 1: Examples of Linearity and Dynamic Range for Cabotegravir Quantification Using Stable Isotope-Labeled Internal Standards

Analytical Method Matrix Linearity Range (ng/mL) Correlation Coefficient (r²) Reference
UHPLC-MS/MS Human Plasma 30 - 9,000 >0.99 nih.gov
LC-MS/MS Rat Plasma 2 - 1,000 0.9999 impactfactor.org
LC-MS/MS Human Plasma 400 - 16,000 0.9998 researchgate.net
RP-UPLC Bulk/Formulation 12.5 - 75 (µg/mL) 0.999 ijfans.org

These validated ranges cover clinically relevant concentrations, ensuring that the methods are suitable for pharmacokinetic studies. The high correlation coefficients, consistently at 0.999 or above, underscore the strong linear relationship achieved using this methodology.

High-Resolution Mass Spectrometry for Metabolite Identification and Structural Elucidation

High-resolution mass spectrometry (HRMS), including technologies like Orbitrap and time-of-flight (TOF) mass spectrometry, is a powerful tool for identifying and structurally characterizing drug metabolites. While standard tandem mass spectrometry (MS/MS) is used for quantification, HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which enables the determination of a metabolite's elemental composition.

The primary metabolite of cabotegravir is its O-glucuronide conjugate (M1). nih.gov The identification of this metabolite involves precise mass measurement of the protonated molecule ([M+H]⁺). For instance, in an in vitro study using human liver microsomes, a metabolite was detected at an m/z of 582, which corresponds to cabotegravir-glucuronide. acs.org This identification was confirmed using a synthetic standard and by observing its formation only in the presence of the necessary UGT cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid. acs.org

Further structural elucidation is achieved through HRMS/MS. By subjecting the metabolite ion (m/z 582) to collision-induced dissociation, a fragmentation pattern is produced. High-resolution measurement of these fragment ions allows for the confirmation of specific structural components. For example, a characteristic neutral loss of 176.032 Da corresponds to the glucuronic acid moiety, while other fragments can confirm the integrity of the parent cabotegravir structure. acs.orgnih.gov This detailed fragmentation analysis provides unequivocal evidence for the structure of the metabolite, differentiating it from other potential isomers.

Applications in Drug Metabolism and Pharmacokinetic Studies

This compound and other stable isotope tracers are indispensable for comprehensive drug metabolism and pharmacokinetic (DMPK) studies. They enable precise quantification and pathway mapping, which are essential for understanding a drug's disposition in the body.

Metabolite Profiling and Identification in In Vitro Systems and Preclinical Models

Metabolite profiling aims to identify the metabolic pathways a drug undergoes. For cabotegravir, in vitro studies using human-derived systems have been critical in elucidating its primary metabolic fate.

In vitro phenotyping experiments have demonstrated that cabotegravir is metabolized by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A9. nih.govnih.gov Studies using human liver microsomes (HLMs) confirmed that UGT1A1 is the major enzyme responsible, with a smaller contribution from UGT1A9. nih.govfiu.edu Further research has explored glucuronidation in extrahepatic tissues, using human intestinal microsomes (HIMs) and human kidney microsomes (HKMs), to build a complete picture of its metabolism. fiu.edu

Preclinical studies in animal models are used to confirm that metabolic pathways are comparable to humans. The primary O-glucuronide metabolite (M1) of cabotegravir found in humans has also been identified as the major metabolite in species such as mice, rats, and monkeys. nih.govnih.gov This consistency across species supports the use of these animal models for further toxicological and pharmacological studies.

Table 2: Summary of Cabotegravir Metabolite Identification in Various Systems

System/Species Key Finding Identified Enzyme(s) Reference
Human Liver Microsomes (HLMs) Identification of Cabotegravir-O-glucuronide (m/z 582). UGT1A1 (major), UGT1A9 (minor) acs.orgnih.govfiu.edu
Human Kidney Microsomes (HKMs) Demonstrated extrahepatic glucuronidation capability. - fiu.edu
Human Intestinal Microsomes (HIMs) Demonstrated extrahepatic glucuronidation capability. - fiu.edu
Mouse Primary metabolite is the same glucuronide conjugate as in humans. UGT system enzymes nih.govnih.gov
Rat Primary metabolite is the same glucuronide conjugate as in humans. UGT system enzymes nih.gov
Monkey Primary metabolite is the same glucuronide conjugate as in humans. UGT system enzymes nih.gov

Elucidation of Metabolic Flux and Pathway Analysis using Stable Isotope Tracers

Stable isotope tracers are fundamental to defining metabolic pathways and quantifying the flow, or flux, of a drug through these routes. The use of a radiolabeled compound, such as [14C]cabotegravir, in a human mass balance study allows for a definitive characterization of the drug's absorption, metabolism, and excretion.

In a human mass balance study, healthy subjects received a single oral dose of [14C]cabotegravir. nih.gov The results provided a comprehensive overview of its elimination pathways:

Total Recovery : A mean of 85.3% of the total radioactive dose was recovered. nih.gov

Excretion Routes : Fecal excretion was the predominant route of elimination, while urine accounted for 26.8% of the recovered dose. nih.gov

Metabolite in Urine : The predominant radioactive component in urine was identified as the glucuronic acid conjugate (M1), confirming that glucuronidation is a major clearance pathway for systemically available cabotegravir. nih.gov

Biliary Excretion : Both unchanged cabotegravir and its M1 metabolite were found in bile, indicating its role in the fecal elimination route. nih.gov

This data is foundational for developing physiologically based pharmacokinetic (PBPK) models. mdpi.comnih.govnih.gov PBPK models are computational frameworks that simulate the ADME of a drug in the body. By integrating data from in vitro metabolism assays (like those with liver microsomes) and human mass balance studies, these models can predict drug concentrations in various tissues over time and simulate the dynamic flux of the parent drug being converted to its metabolites and subsequently eliminated. nih.govmdpi.com This modeling approach is crucial for predicting drug-drug interactions and understanding pharmacokinetic variability in different populations. nih.govnih.gov

Preclinical Research Applications of Cabotegravir O β D Glucuronide D3

In Vitro Studies on Enzyme Inhibition and Induction Potentials of the Metabolite

The potential for a drug or its metabolites to cause drug-drug interactions (DDIs) is a critical area of preclinical investigation. In vitro studies are conducted to assess whether a metabolite can inhibit or induce the activity of key drug-metabolizing enzymes.

The primary metabolic pathway for cabotegravir (B606451) is glucuronidation, which is mainly carried out by the UDP-glucuronosyltransferase (UGT) 1A1 enzyme, with a minor contribution from UGT1A9. nih.govresearchgate.net The resulting metabolite, cabotegravir glucuronide (M1), has been evaluated for its potential to interfere with major metabolic pathways. nih.gov

In vitro assessments have shown that at clinically relevant concentrations, neither cabotegravir nor its glucuronide metabolite significantly inhibit or induce major cytochrome P450 (CYP) or UGT enzymes. nih.gov This indicates a low likelihood of these compounds causing clinically significant metabolic drug-drug interactions. nih.gov Specifically, cabotegravir showed no inhibitory effect on a range of CYP enzymes, a finding that contributes to its favorable drug interaction profile. researchgate.net

Table 1: In Vitro Enzyme Interaction Profile of Cabotegravir

Interaction Type Enzymes Evaluated Result at Clinical Concentrations Reference
Inhibition CYP and UGT enzymes No significant inhibition nih.gov

In Vivo Preclinical Animal Model Studies (e.g., mice, rats, monkeys)

Preclinical animal models are essential for understanding the behavior of a drug and its metabolites in a living system before human trials. youtube.com Species such as mice, rats, and monkeys are commonly used to evaluate pharmacokinetics, pharmacodynamics, and DDI potential. nih.govyoutube.com

Pharmacokinetic and Pharmacodynamic Characterization in Animal Models

Pharmacokinetic studies in animal models trace the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. Following the administration of cabotegravir in rats and monkeys, the glucuronide metabolite is a major circulating component found in plasma and is the predominant component in urine. nih.gov The use of deuterated standards like Cabotegravir O-β-D-glucuronide-d3 is crucial for accurately quantifying the metabolite in biological samples, which in turn allows for the development of precise pharmacokinetic models. nih.gov These preclinical studies have been fundamental in characterizing the drug's profile and predicting its behavior in humans. nih.gov

Assessment of Metabolite Exposure in Preclinical Species

Regulatory guidelines often require that the exposure to major metabolites be assessed in preclinical safety studies. The metabolism of [14C]cabotegravir was investigated in mice, rats, and monkeys to support human studies. nih.gov In these animal models, the glucuronic acid conjugate (M1) was identified as the primary metabolite, consistent with what is observed in humans. nih.gov The exposure levels of this metabolite in preclinical species were found to be sufficient to cover the exposure seen in humans, providing confidence in the safety assessment.

Investigation of Drug-Drug Interactions at the Metabolic Level in Animal Models

Animal models are used to explore potential DDIs, particularly those involving metabolic pathways. Since cabotegravir is primarily metabolized by UGT1A1, there is a potential for interaction with drugs that strongly induce this enzyme. researchgate.net For example, co-administration with the potent UGT1A1 inducer rifampicin (B610482) was shown in a clinical study with healthy volunteers to reduce cabotegravir exposure by 59%, a finding supported by preclinical understanding of this metabolic pathway. nih.gov Such studies are critical for providing dosing recommendations when co-administered with other medications.

Comparative Metabolite Profiles Across Species

Comparing how a drug is metabolized across different species is vital for validating the choice of animal models for human safety and efficacy predictions. Studies have shown a consistent metabolic profile for cabotegravir across mice, rats, monkeys, and humans. nih.govresearchgate.net In all these species, the principal metabolic route is direct glucuronidation to form the Cabotegravir O-β-D-glucuronide metabolite (M1). nih.govresearchgate.net This consistency reinforces the relevance of the toxicological data obtained from these preclinical animal models for predicting the drug's behavior in humans. nih.gov

Table 2: Compound Names Mentioned

Compound Name
Cabotegravir
Cabotegravir O-β-D-Glucuronide
This compound

Future Directions and Emerging Research Avenues

Advancements in Stable Isotope Labeling Technologies for Complex Metabolites

The synthesis and application of stable isotope-labeled compounds, such as Cabotegravir (B606451) O-β-D-Glucuronide-d3, are central to modern drug metabolism studies. hyphadiscovery.com Future advancements in this area are expected to overcome existing challenges in the synthesis of complex metabolites and expand their utility.

The chemical synthesis of glucuronides, particularly for sterically hindered molecules, can be challenging. hyphadiscovery.comingentaconnect.com Traditional methods often result in byproducts and low yields. ingentaconnect.comnih.gov To address these limitations, researchers are increasingly turning to biological systems. Microbial biotransformation and the use of recombinant enzymes, such as UDP-glucuronosyltransferases (UGTs), offer more efficient and specific routes to produce complex glucuronides. hyphadiscovery.comhyphadiscovery.com These methods can generate O-, acyl-, N-, and N-carbamoyl glucuronides, as well as other conjugates. hyphadiscovery.com For instance, an improved methodology involving a key imidate intermediate has been successfully applied to the synthesis of deuterated glucuronide metabolites of hindered phenols, a technique that could be adapted for other complex structures. ingentaconnect.comnih.gov

The use of deuterium-labeled compounds in drug discovery is also a significant area of advancement. nih.gov Deuteration can alter a drug's metabolic profile, potentially leading to an improved pharmacokinetic performance by reducing the rate of metabolism at specific sites. nih.gov This "metabolic switching" can be harnessed to create more desirable drug candidates. nih.gov The synthesis of Cabotegravir-d3 and its subsequent metabolism to Cabotegravir O-β-D-Glucuronide-d3 provides a valuable internal standard for highly sensitive and accurate quantification in complex biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govimmune-system-research.com

Future research will likely focus on developing more sophisticated and site-selective isotope labeling methods. This will enable a more detailed investigation of metabolic pathways and the quantification of metabolite levels with greater precision. nih.gov The availability of highly pure, isotopically labeled standards like this compound is crucial for these advanced studies. nih.gov

Integration of Omics Technologies with Stable Isotope Tracing for Comprehensive Metabolic Insights

The integration of "omics" technologies—such as metabolomics, proteomics, and transcriptomics—with stable isotope tracing represents a powerful approach for gaining a holistic understanding of drug metabolism. nih.govresearchgate.net This combination allows researchers to move beyond static measurements of metabolite concentrations to a dynamic view of metabolic fluxes and pathway activities. immune-system-research.comnih.gov

Stable isotope tracing, using compounds like this compound, allows for the unambiguous tracking of a drug and its metabolites through various biological compartments and pathways. nih.govnih.govosti.govosti.gov When combined with metabolomics, which provides a snapshot of all small molecules in a biological system, it can reveal how a drug perturbs metabolic networks. nih.govnih.gov For example, by using a labeled tracer, researchers can distinguish between different metabolic sources contributing to a particular metabolite pool. immune-system-research.com

The general workflow for such integrated studies involves several key steps:

Sample Preparation: This includes the introduction of the stable isotope-labeled compound into the biological system (in vivo or in vitro). nih.gov

Metabolome Measurement: Advanced analytical platforms, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to detect and quantify both labeled and unlabeled metabolites. nih.govnih.govosti.govosti.gov

Data Analysis: This involves correcting for natural isotope abundances, identifying labeled metabolites, and integrating the data with other omics datasets to build comprehensive metabolic models. nih.govnih.gov

The integration of proteomics and transcriptomics can further enhance these insights by providing information on the expression levels of enzymes and transporters involved in drug metabolism. For instance, by correlating the levels of this compound with the expression of specific UGT enzymes (like UGT1A1 and UGT1A9, which are known to metabolize Cabotegravir), researchers can gain a deeper understanding of the factors that influence its formation and clearance. mdpi.comnih.govnih.govresearchgate.netacs.org This multi-omics approach can help in identifying biomarkers for drug response and in personalizing treatment strategies. ingentaconnect.comresearchgate.netresearchgate.net

Development of Predictive Models for Glucuronide Disposition

Predictive modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is becoming an indispensable tool in drug development. mdpi.com These models integrate physicochemical drug properties, in vitro metabolism and transport data, and physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.

For Cabotegravir, PBPK models have been developed to predict its disposition and potential for drug-drug interactions. mdpi.com These models incorporate the kinetics of its primary metabolic pathway, glucuronidation, which is mediated by UGT1A1 and, to a lesser extent, UGT1A9. mdpi.comnih.govnih.govresearchgate.net The models can simulate how genetic variations (polymorphisms) in these enzymes might affect Cabotegravir's plasma concentrations. nih.govresearchgate.net For example, individuals with reduced UGT1A1 activity are predicted to have higher exposure to Cabotegravir. nih.govresearchgate.net

The use of deuterated standards like this compound is crucial for generating the high-quality in vitro and clinical data needed to build and validate these PBPK models. Accurate quantification of the parent drug and its metabolites allows for a more precise determination of clearance rates and metabolic ratios.

Interactive Data Table: Key Enzymes in Cabotegravir Glucuronidation

EnzymePrimary Location(s)Role in Cabotegravir Metabolism
UGT1A1 Liver, IntestineMajor enzyme responsible for glucuronidation. mdpi.comnih.govnih.govresearchgate.netacs.org
UGT1A9 Liver, KidneyMinor contributor to glucuronidation. mdpi.comnih.govnih.govresearchgate.netacs.org

Q & A

Basic Research Questions

Q. How is Cabotegravir O-β-D-Glucuronide-d3 synthesized and characterized in preclinical studies?

  • Methodology : Synthesis typically involves enzymatic or chemical glucuronidation under basic conditions, where the deuterated glucuronic acid moiety is conjugated to the parent compound. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) to verify isotopic purity (≥95%) . Infrared (IR) spectroscopy and X-ray crystallography may further validate β-D-glucuronide linkage .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodology : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., morphine-3-β-D-glucuronide-D3) is the gold standard. Derivatization agents like DAPTAD enhance ionization efficiency for low-abundance metabolites. Calibration curves should span 1–1000 ng/mL, with validation for precision (CV <15%) and accuracy (85–115%) .

Q. What storage conditions ensure the stability of this compound?

  • Methodology : Store lyophilized forms at -80°C in inert atmospheres (argon or nitrogen) to prevent deuterium exchange. Reconstituted solutions in PBS (pH 7.4) are stable for ≤48 hours at 4°C. Long-term stability studies should monitor degradation via reverse-phase HPLC every 6 months .

Advanced Research Questions

Q. How do polymorphisms in UDP-glucuronosyltransferases (UGTs) affect this compound metabolism?

  • Methodology : Use recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) in vitro to assess kinetic parameters (Km, Vmax). Compare activity in human liver microsomes from genotyped donors. For in vivo correlations, apply population pharmacokinetic models incorporating UGT1A1/UGT2B7 SNP data .

Q. What in vivo detection strategies are employed for this compound in neurological tissues?

  • Methodology : Utilize handheld gas sensors with β-glucuronidase substrates to detect liberated aglycones in real-time. For spatial distribution, combine microdialysis with LC-MS/MS or autoradiography using tritiated analogs . Tissue-to-plasma ratios should be calculated post-mortem in preclinical models .

Q. How can contradictory inter-laboratory data on this compound assay reproducibility be resolved?

  • Methodology : Harmonize protocols using certified reference standards (e.g., Dextrorphan-d3 β-D-O-Glucuronide). Conduct round-robin studies across labs, analyzing coefficients of variation (CVs) for critical parameters (extraction efficiency, matrix effects). Apply multivariate analysis to identify outlier steps (e.g., SPE cartridge lot variability) .

Q. Which advanced techniques confirm the β-D-glucuronide linkage in this compound?

  • Methodology : Use 2D-NMR (e.g., HSQC, HMBC) to assign anomeric proton signals (δ 5.3–5.6 ppm, J = 7–8 Hz). Compare experimental IR spectra (C=O stretch ~1740 cm⁻¹) with computational models. Synchrotron X-ray diffraction resolves glucuronide stereochemistry .

Q. How is the pharmacokinetic-pharmacodynamic (PK-PD) relationship modeled for this compound?

  • Methodology : Develop non-linear mixed-effects models (NONMEM) incorporating parameters like steady-state concentrations (Css), Tmax (7 days for intramuscular), and tissue penetration ratios. Validate against viral load reduction in HIV pre-exposure prophylaxis (PrEP) trials. Adjust for transporter-mediated efflux (P-gp/BCRP) using inhibitor co-administration data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.